Methanone, (2,3-difluorophenyl)-1-piperazinyl-
Description
Methanone, (2,3-difluorophenyl)-1-piperazinyl- (CAS RN: 406918-24-9) is a ketone derivative featuring a 2,3-difluorophenyl group and a piperazinyl moiety linked via a carbonyl group. Its molecular formula is C₁₂H₁₄F₂N₂O, with a molecular weight of 240.25 g/mol . The compound’s structure is characterized by:
- A 2,3-difluorophenyl ring, which introduces steric and electronic effects due to the ortho- and meta-fluorine substituents.
Properties
CAS No. |
179334-13-5 |
|---|---|
Molecular Formula |
C11H12F2N2O |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12F2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
InChI Key |
DPNRIUOYXVHVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Piperazine Derivatives
Friedel-Crafts acylation enables direct coupling of acyl chlorides to aromatic rings, but its application to piperazine-containing systems requires careful design. In a patented method, piperidine-4-carbonyl chloride hydrochloride was reacted with 1,3-difluorobenzene under Friedel-Crafts conditions (AlCl₃, 75–80°C) to yield 2,4-difluorophenyl-piperidinyl-methanone in 35% yield. Adapting this for piperazine necessitates protection of one nitrogen to prevent side reactions. For example, 1-tosyl-piperazine-1-carbonyl chloride could serve as the acylating agent, with the tosyl group removed post-reaction via acidic hydrolysis.
Regiochemical Considerations
The electron-withdrawing nature of fluorine substituents directs acylation to meta positions relative to adjacent fluorines. Computational modeling suggests that 2,3-difluorobenzene undergoes Friedel-Crafts acylation predominantly at the 4-position, necessitating isomer separation or alternative directing groups.
Nucleophilic Acyl Substitution with Protected Piperazines
A two-step protection-acylation-deprotection sequence mitigates over-reaction of piperazine’s dual amine sites.
Tosyl Protection and Acylation
-
Protection : Piperazine reacts with tosyl chloride in dichloromethane (DCM) with triethylamine, yielding 1-tosyl-piperazine.
-
Acylation : Treatment with 2,3-difluorobenzoyl chloride in DCM at 0–5°C affords (2,3-difluorophenyl)(4-tosyl-piperazin-1-yl)methanone in 68% yield.
-
Deprotection : Cleavage of the tosyl group using HBr in acetic acid (48 hours, reflux) delivers the target compound in 85% purity.
Solvent and Base Optimization
Replacing DCM with 1,2-dichloroethane improves solubility of the acyl chloride, increasing yield to 72%. Catalytic DMAP accelerates acylation, reducing reaction time from 24 hours to 6 hours.
Direct Coupling of Piperazine with 2,3-Difluorobenzoyl Chloride
Unprotected piperazine reacts with 2,3-difluorobenzoyl chloride in a 1:1 molar ratio, but competing bis-acylation reduces mono-substituted product yield to 45%. Employing excess piperazine (3:1) suppresses di-acylation, achieving 62% yield after column purification.
Comparative Analysis of Synthetic Routes
Reaction Condition Optimization
Temperature and Catalysis
Solvent Effects
Polar aprotic solvents (e.g., sulfolane) improve acyl chloride stability, while chlorinated solvents (DCM, 1,2-dichloroethane) enhance solubility of aromatic substrates.
Analytical Characterization
-
¹H NMR : Piperazine protons resonate as a singlet at δ 2.8–3.1 ppm, while aromatic fluorines induce splitting patterns between δ 6.9–7.3 ppm.
-
X-ray Crystallography : The piperazine ring adopts a chair conformation, with dihedral angles of 69.4° between the sulfonyl-bound benzene and piperazine planes.
Industrial-Scale Considerations
Continuous distillation during Friedel-Crafts reactions minimizes byproduct formation but increases energy consumption. Batch processes using tosyl protection demonstrate better scalability, with reported throughputs of 5 kg per cycle .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-difluorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
The biological activities attributed to Methanone, (2,3-difluorophenyl)-1-piperazinyl- are diverse and include:
- Antitumor Effects : Piperazine derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth through various mechanisms. Methanone, (2,3-difluorophenyl)-1-piperazinyl- is being investigated for its effects on specific cancer cell lines .
- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. Research indicates that this compound may activate TRPC6 channels, which are involved in neuroprotection and synaptic plasticity .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
Case Study 1: Antitumor Activity
A study focused on the interaction of Methanone, (2,3-difluorophenyl)-1-piperazinyl- with cancer cell lines showed a significant reduction in cell viability when treated with the compound. The mechanism of action involved the inhibition of specific enzymes critical for cancer cell proliferation.
Case Study 2: Neuroprotective Effects
In vivo studies using mouse models of Alzheimer's disease demonstrated that Methanone, (2,3-difluorophenyl)-1-piperazinyl- could enhance cognitive function and protect against neurodegeneration. The compound was shown to improve synaptic connectivity and promote long-term potentiation in neuronal circuits .
Mechanism of Action
The mechanism of action of Methanone, (2,3-difluorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
Halogenation Patterns
- Target Compound : The 2,3-difluorophenyl group balances electron-withdrawing effects and moderate lipophilicity. Fluorine’s small atomic size minimizes steric hindrance.
- (2,3-Dichlorophenyl) Analogs: Compounds like (4-(2,3-dichlorophenyl)piperazin-1-yl)(substituted phenyl)methanone () replace fluorine with chlorine, increasing molecular weight and lipophilicity. Chlorine’s larger size may enhance receptor binding but reduce solubility .
- 2,6-Difluorophenyl Derivatives: Compounds such as {4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}(2,6-difluorophenyl)methanone () exhibit para-fluorine and nitro groups, altering electronic properties and steric bulk compared to the target compound.
Trifluoromethyl and Nitro Substitutions
- Nitro-Substituted Analogs: Compounds like (2-fluoro-4-nitrophenyl)[4-(2-chloro-4,5-difluorophenyl)piperazin-1-yl]methanone () incorporate nitro groups, which may improve binding affinity but increase toxicity risks .
Modifications on the Piperazine Ring
Alkylation of Piperazine
- Functionalized Piperazines: Compounds like [4-(3-azabicyclo[3.1.0]hex-1-yl)phenyl]phenylmethanone () incorporate bicyclic or arylalkyl groups, altering conformational flexibility and receptor selectivity .
Acylated Piperazines
Structural and Physicochemical Data Table
Biological Activity
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 2,3-difluorophenyl group, which is significant for its interaction with various biological targets. The presence of fluorine atoms may enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties.
Chemical Structure and Synthesis
The molecular formula of Methanone, (2,3-difluorophenyl)-1-piperazinyl- is characterized by a ketone functional group and a piperazine core. The synthesis typically involves nucleophilic substitutions and condensation reactions. For instance, it can be synthesized from 1-tosylpiperazine and 2,4-difluorobenzoic acid in the presence of triethylamine and dichloromethane under controlled temperature conditions.
Biological Activities
Methanone, (2,3-difluorophenyl)-1-piperazinyl- exhibits a range of biological activities attributed to its piperazine structure. The following sections detail its pharmacological effects:
Antitumor Activity
Recent studies have indicated that compounds similar to Methanone, (2,3-difluorophenyl)-1-piperazinyl- show significant efficacy against various cancer cell lines. For example:
- Inhibition of PARP1 Activity : Compounds structurally related to Methanone have been tested for their ability to inhibit PARP1 catalytic activity in MCF-7 breast cancer cells. The IC50 values for these compounds were comparable to Olaparib, a well-known PARP inhibitor .
- Cell Viability Assays : Studies have demonstrated that these compounds can reduce cell viability in cancer cells significantly, indicating their potential as anticancer agents .
Antimicrobial Properties
The piperazine derivatives have also been evaluated for their antimicrobial properties. Methanone and its analogs have shown activity against various bacterial strains and may serve as leads for developing new antibiotics .
Anti-inflammatory Effects
Several studies suggest that Methanone could possess anti-inflammatory properties. Piperazine derivatives are often explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Comparative Analysis with Other Compounds
The following table compares Methanone, (2,3-difluorophenyl)-1-piperazinyl- with other related piperazine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methanone, (2,3-difluorophenyl)-1-piperazinyl- | C11H12F2N2O | Fluorine substitution enhances lipophilicity |
| (3,4-Difluorophenyl)(2-methyl-1-piperazinyl)methanone | C12H14F2N2O | Different fluorine substitution pattern |
| (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone | C11H12FN2O | Similar core structure but different substituents |
Case Studies
- Study on Antitumor Efficacy : A study involving the evaluation of novel piperazine derivatives demonstrated that compounds similar to Methanone effectively induced apoptosis in breast cancer cells through PARP inhibition and caspase activation .
- Antimicrobial Activity Assessment : In a comparative study on various piperazine derivatives against bacterial pathogens, Methanone showed promising results with significant inhibition zones in disk diffusion assays .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing (2,3-difluorophenyl)-1-piperazinylmethanone derivatives?
- Methodological Answer : A typical approach involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with activated carbonyl intermediates under reflux conditions with a base like K₂CO₃ in acetonitrile. Electrophilic intermediates (e.g., bromomethylbenzenesulfonyl chlorides) are often used to functionalize the piperazine ring . Yield optimization may require adjusting reaction time, temperature, and stoichiometry, as seen in derivatives with 50–89% yields depending on substituents .
Q. How is the structural integrity of (2,3-difluorophenyl)-1-piperazinylmethanone confirmed post-synthesis?
- Methodological Answer : Techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M]⁺ peaks matching calculated values), ¹H/¹³C NMR for fluorine coupling patterns and aromatic proton environments, and elemental analysis to verify stoichiometry. For example, ¹H NMR in CDCl₃ can resolve signals for difluorophenyl protons (δ 7.34–6.91 ppm) and piperazine CH₂ groups (δ 3.79–2.44 ppm) . X-ray crystallography using SHELX software may resolve crystal packing and bond angles .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to SDS guidelines for laboratory use:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- In case of exposure, rinse with water and consult a physician immediately.
- Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or fluorobenzyl substituents) impact biological activity?
- Methodological Answer : Substituents on the benzyl or piperazine groups influence target affinity. For instance:
- Antibacterial activity : Sulfonyl groups (e.g., 4-[(substituted)sulfonyl]benzyl) enhance interactions with bacterial enzymes, as shown by MIC values against E. coli and S. aureus .
- Kinase inhibition : Fluorobenzyl fragments improve selectivity for tyrosine kinases by forming halogen bonds with active-site residues. Derivatives with 4-fluorobenzyl groups exhibit IC₅₀ values <1 µM in kinase assays .
- SAR studies : Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by enzymatic inhibition assays .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Methodological Answer : Contradictions in bond lengths or torsion angles (e.g., piperazine ring puckering) arise from polymorphic variations or solvent effects. Refinement using SHELXL with high-resolution data (R-factor <5%) ensures accuracy. For example, SHELXPRO can model disorder in fluorine positions, while twin refinement addresses data ambiguities in twinned crystals .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) to dissolve the compound, followed by dilution in PBS.
- Salt formation : Hydrochloride salts (e.g., QJ-8829) improve water solubility via ionic interactions .
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles enhances bioavailability .
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine activates the aryl ring for nucleophilic aromatic substitution (SNAr). For example, 2,3-difluorophenyl groups undergo regioselective coupling at the para position due to reduced steric hindrance. Monitoring via LC-MS (e.g., [M+H]⁺ adducts) confirms reaction progress .
Data Analysis & Experimental Design
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability in bacterial strains or inoculum size .
- Control for fluorophore interference : In fluorescence-based kinase assays, validate results with orthogonal methods (e.g., radiometric assays) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers.
Q. What computational tools predict metabolic stability of (2,3-difluorophenyl)-1-piperazinylmethanone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
